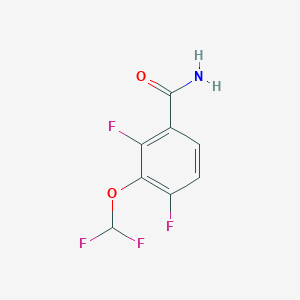
3-(Difluoromethoxy)-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-difluoromethoxydifluorobenzamide is a chemical compound with the molecular formula C8H5F4NO2. It is characterized by the presence of both difluoromethoxy and difluorobenzamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-difluoromethoxydifluorobenzamide typically involves the introduction of difluoromethoxy and difluorobenzamide groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of 3-difluoromethoxydifluorobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-difluoromethoxydifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted products .
Scientific Research Applications
3-difluoromethoxydifluorobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-difluoromethoxydifluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-difluoromethoxydifluorobenzamide include other difluoromethylated and difluorobenzamide derivatives. Examples include:
- 3-difluoromethoxybenzenesulfonyl chloride
- 3,5-bis(trifluoromethyl)acetophenone
- 1,1-difluoroalkanes
Uniqueness
3-difluoromethoxydifluorobenzamide is unique due to its specific combination of difluoromethoxy and difluorobenzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
479091-08-2 |
|---|---|
Molecular Formula |
C8H5F4NO2 |
Molecular Weight |
223.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2,4-difluorobenzamide |
InChI |
InChI=1S/C8H5F4NO2/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H2,13,14) |
InChI Key |
MVPFXDMUJZNILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


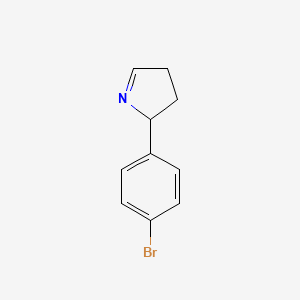
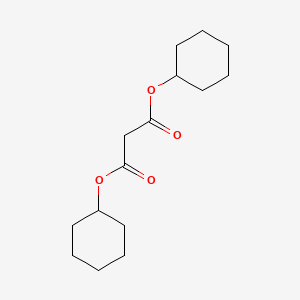
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
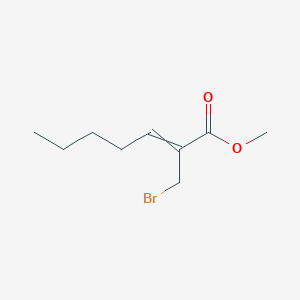
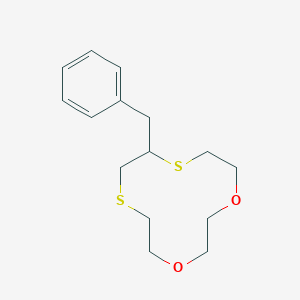
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
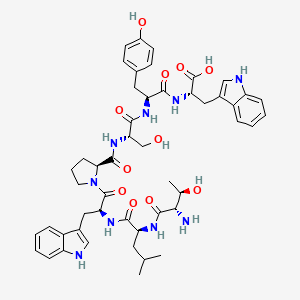


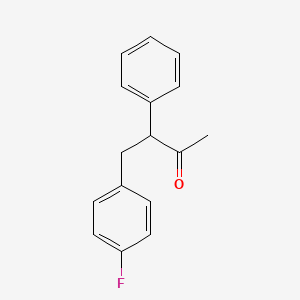


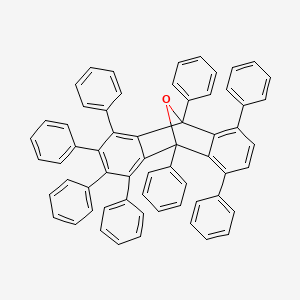
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
